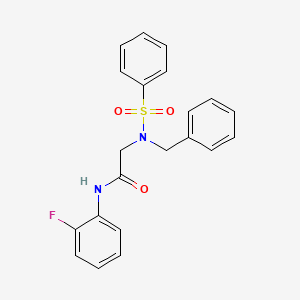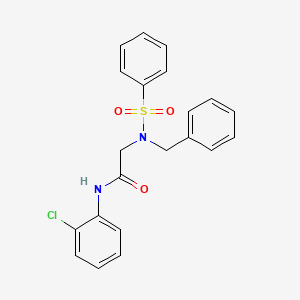
N~2~-benzyl-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BFA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 is a small molecule inhibitor that targets a specific protein, which is involved in various physiological and pathological processes.
Applications De Recherche Scientifique
BFA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. BFA-1 has been shown to inhibit the activity of a specific protein, which is overexpressed in many types of cancer cells. This inhibition leads to the induction of cell death and the suppression of tumor growth. Additionally, BFA-1 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, BFA-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
BFA-1 targets a specific protein, called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins. HSP90 is overexpressed in many types of cancer cells and plays a critical role in the progression of cancer. BFA-1 binds to the ATP-binding site of HSP90 and inhibits its activity, leading to the destabilization and degradation of client proteins. This destabilization leads to the induction of cell death and the suppression of tumor growth.
Biochemical and Physiological Effects:
BFA-1 has been shown to have various biochemical and physiological effects in cells and animals. BFA-1 has been shown to induce cell death in cancer cells and reduce tumor growth in animal models. Additionally, BFA-1 has been shown to reduce the production of inflammatory cytokines and oxidative stress in cells and animals. Furthermore, BFA-1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BFA-1 has several advantages for lab experiments, including its specificity for HSP90, its ability to induce cell death in cancer cells, and its anti-inflammatory and neuroprotective effects. However, BFA-1 also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on BFA-1, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of BFA-1 and to identify potential therapeutic applications in other diseases.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-19-13-7-8-14-20(19)23-21(25)16-24(15-17-9-3-1-4-10-17)28(26,27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRVVELGNCSQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-bromo-3-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B3460294.png)




![N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3460341.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(2-phenylethyl)glycine](/img/structure/B3460349.png)
![N-benzyl-4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460356.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide](/img/structure/B3460362.png)

![N~2~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460383.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3460389.png)
![N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460391.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)